3-(1-Benzofuran-2-yl)-6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(1-Benzofuran-2-yl)-6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzofuran moiety and a bromophenoxy group, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzofuran-2-yl)-6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Introduction of the Bromophenoxy Group: The bromophenoxy group can be introduced via a nucleophilic substitution reaction using 4-bromophenol and an appropriate alkylating agent.
Formation of the Triazolothiadiazole Core: The triazolothiadiazole core can be synthesized by reacting a suitable hydrazine derivative with a thiocarbonyl compound, followed by cyclization with an appropriate azide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzofuran-2-yl)-6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions with various nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogenated functionalities.
Substitution: Formation of substituted derivatives with various functional groups replacing the bromophenoxy group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-(1-Benzofuran-2-yl)-6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in cellular processes.
Interacting with DNA: Intercalating into DNA and disrupting its function, leading to cell death.
Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth, proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Benzofuran-2-yl)-6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(1-Benzofuran-2-yl)-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(1-Benzofuran-2-yl)-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
The uniqueness of 3-(1-Benzofuran-2-yl)-6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenoxy group, in particular, may enhance its reactivity and interaction with biological targets compared to similar compounds with different substituents.
Properties
Molecular Formula |
C18H11BrN4O2S |
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Molecular Weight |
427.3 g/mol |
IUPAC Name |
3-(1-benzofuran-2-yl)-6-[(4-bromophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H11BrN4O2S/c19-12-5-7-13(8-6-12)24-10-16-22-23-17(20-21-18(23)26-16)15-9-11-3-1-2-4-14(11)25-15/h1-9H,10H2 |
InChI Key |
QEEILUFTVGJCCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C4N3N=C(S4)COC5=CC=C(C=C5)Br |
Origin of Product |
United States |
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